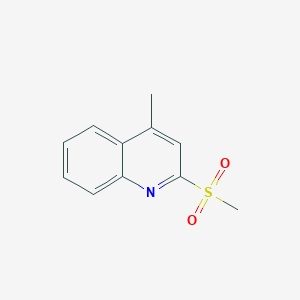
2-Methanesulfonyl-4-methyl-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-4-methyl-quinoline is a heterocyclic aromatic compound that contains a quinoline core structure substituted with a methanesulfonyl group at the second position and a methyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-4-methyl-quinoline can be achieved through several methods. One common approach involves the sulfonylation of 4-methylquinoline. The reaction typically uses methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
Another method involves the cyclization of appropriate precursors. For example, starting from 2-aminobenzyl alcohol and reacting it with methanesulfonyl chloride followed by cyclization can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonyl-4-methyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce de-sulfonylated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-4-methyl-quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-4-methyl-quinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methanesulfonyl group can enhance the compound’s ability to form hydrogen bonds or interact with nucleophilic sites, thereby influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinoline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
4-Methylquinoline: Similar structure but without the methanesulfonyl group, affecting its chemical and biological properties.
2-Methanesulfonylquinoline: Similar but lacks the methyl group at the fourth position, which can influence its reactivity and applications.
Uniqueness
2-Methanesulfonyl-4-methyl-quinoline is unique due to the presence of both the methanesulfonyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64495-40-5 |
|---|---|
Fórmula molecular |
C11H11NO2S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
4-methyl-2-methylsulfonylquinoline |
InChI |
InChI=1S/C11H11NO2S/c1-8-7-11(15(2,13)14)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
Clave InChI |
DKPGAIZSONUHTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)



![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)




![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)
